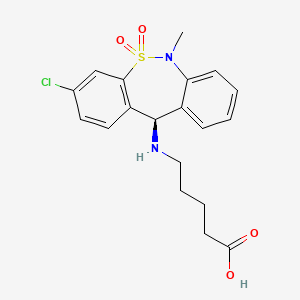

(R)-Pentanoic Acid Tianeptine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C19H21ClN2O4S |

|---|---|

分子量 |

408.9 g/mol |

IUPAC 名称 |

5-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]pentanoic acid |

InChI |

InChI=1S/C19H21ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24)/t19-/m1/s1 |

InChI 键 |

BYPYVXCZPZLHBO-LJQANCHMSA-N |

手性 SMILES |

CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |

规范 SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O |

产品来源 |

United States |

Synthesis and Purification:

Chemical Synthesis: Development of a stereospecific synthesis route to produce the (R)-enantiomer of the tianeptine (B1217405) pentanoic acid metabolite.

Purification: Utilization of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the compound and ensure high purity. ijpra.com

Structural and Physicochemical Characterization:

Structural Elucidation: Using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure and stereochemistry. researchgate.net

Physicochemical Analysis: Determining properties such as melting point, solubility, and lipophilicity (LogP), which influence the compound's behavior in biological systems. acs.org

In Vitro Pharmacological Profiling:

Receptor Binding Assays: Quantifying the affinity and selectivity of the compound for a panel of targets, especially the µ-, delta-, and kappa-opioid receptors. nih.gov

Functional Assays: Conducting cell-based experiments (e.g., G-protein activation or cAMP accumulation assays) to determine the compound's efficacy at its target receptors (i.e., whether it is an agonist, antagonist, or inverse agonist). researchgate.net

Metabolic Stability Assays: Evaluating the compound's stability in the presence of liver microsomes or other metabolic enzyme systems.

In Vivo Assessment:

Retrosynthetic Analysis of (R)-Pentanoic Acid Tianeptine

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic routes by deconstructing the molecule into simpler, commercially available, or readily synthesizable precursors.

Identification of Key Disconnection Points

The structure of this compound features a central tricyclic dibenzothiazepine core with a chiral center at the C11 position, to which a pentanoic acid chain is attached via a secondary amine. The most strategically sound disconnection is at the C11-N bond. This bond is typically formed in the final stages of the synthesis via a reductive amination reaction.

This primary disconnection simplifies the target molecule into two key precursors:

Precursor A : The tricyclic ketone, 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] Current time information in Bangalore, IN.nih.govthiazepin-11-one 5,5-dioxide.

Precursor B : An enantiopure source of the side chain, specifically the (R)-enantiomer of a 5-aminopentanoic acid derivative.

This approach isolates the challenge of stereocontrol to the synthesis or resolution of the chiral amine precursor or to the C-N bond-forming reaction itself.

Precursor Molecule Selection and Derivatization Strategies

Tricyclic Ketone Precursor (Precursor A) : The synthesis of the key ketone intermediate is well-established in the literature concerning Tianeptine. thieme-connect.com It typically begins with the reaction of 2-amino-N-methyldiphenylmethane with a chlorosulfonylating agent, followed by an intramolecular Friedel-Crafts acylation to close the seven-membered ring and form the dibenzothiazepine core. Subsequent oxidation and other functional group manipulations lead to the desired tricyclic ketone.

Chiral Side-Chain Precursor (Precursor B) : The side chain, (R)-5-aminopentanoic acid, can be prepared using several methods. For a reductive amination strategy, a protected form, such as ethyl 5-aminopentanoate, is often used. The stereocenter can be introduced through various asymmetric methods, as will be discussed in the following sections. Alternatively, a racemic mixture of 5-aminopentanoic acid can be used in the reductive amination, followed by chiral resolution of the final product, although this is often less efficient.

Enantioselective Synthesis of this compound

The crucial step in the synthesis is the establishment of the stereocenter at the C11 position with the desired (R)-configuration. This can be achieved through several modern asymmetric synthesis methodologies.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be used to prepare the chiral amine side chain. For example, a Strecker reaction on an aldehyde precursor using an enantiopure amine like (R)-phenylglycinol can produce a chiral α-amino nitrile, which can then be converted to the target γ-amino acid. nih.gov Another approach involves the alkylation of an enolate derived from an N-acyloxazolidinone (an Evans auxiliary), which can establish a stereocenter that is later converted to the amine.

The diastereoselectivity of such reactions is often high, as illustrated in the following table for related transformations.

| Chiral Auxiliary | Reaction Type | Substrate Type | Diastereomeric Excess (d.e.) | Reference |

| (R)-Phenylglycinol | Strecker Reaction | Aldehyde | >90% | nih.gov |

| Evans Oxazolidinone | Alkylation | Acyl Imide | >98% | nih.gov |

| (R)-tert-Butanesulfinamide | Addition to Imines | Imine | >95% | rsc.org |

Asymmetric Catalysis in Stereoselective Bond Formation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. acs.orgnih.gov For the synthesis of this compound, this would involve the condensation of the tricyclic ketone (Precursor A) with an amino pentanoate ester to form a prochiral imine intermediate. This imine is then hydrogenated using a chiral catalyst.

Highly efficient asymmetric hydrogenations of similar cyclic imines, including dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines, have been reported using Iridium or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., SynPhos, MeO-BIPHEP). rsc.orgresearchgate.net These catalysts can achieve excellent enantioselectivities, often exceeding 95% ee. The choice of catalyst, ligand, and reaction conditions is critical for achieving high stereocontrol.

The table below summarizes representative results for the asymmetric hydrogenation of related cyclic imines.

| Catalyst System | Substrate Class | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / (R)-SynPhos / I₂ | Dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepines | up to 96% | researchgate.net |

| RuCl₂[(R)-MeO-BIPHEP][(R,R)-DPEN] | Dibenzo[b,e]azepines | up to 99% | rsc.org |

| Pd(CF₃CO₂)₂ / (S,S)-f-binaphane | Cyclic N-sulfonyl imines | up to 99% | acs.org |

Biocatalytic Pathways for Enantiomeric Purity

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes can operate under mild conditions and often provide exceptional levels of enantiopurity.

Amine Transaminases (ATAs) : For the synthesis of this compound, an (R)-selective amine transaminase could be employed. nih.govnih.gov In this scenario, the tricyclic ketone precursor would be directly converted into the desired (R)-amine by the enzyme, using a simple and inexpensive amine donor like isopropylamine. The co-product, acetone, can be removed to drive the reaction equilibrium towards the product. This method avoids the pre-formation of an imine and can proceed with very high enantioselectivity. diva-portal.org

Dehydrogenases : An alternative biocatalytic route involves the synthesis of the chiral side chain separately. For instance, engineered glutamate (B1630785) dehydrogenases have been successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid with high conversion and enantiomeric excess. nih.gov This enantiopure amino acid could then be coupled with the tricyclic core using standard methods like reductive amination.

| Biocatalytic Method | Enzyme Class | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Synthesis | (R)-Amine Transaminase | Prochiral Ketone | (R)-Amine | >99% | nih.gov |

| Reductive Amination | Engineered Glutamate Dehydrogenase | Levulinic Acid | (R)-4-Aminopentanoic Acid | >99% | nih.gov |

These biocatalytic approaches represent a highly efficient and sustainable strategy for accessing the enantiopure this compound.

Multi-Step Synthesis of this compound

The synthesis of this compound, which is also a major metabolite of Tianeptine referred to as MC5, is not explicitly detailed as a standalone procedure in the reviewed literature. nih.gov However, a plausible synthetic route can be constructed based on the established synthesis of Tianeptine and its analogs. nih.govacs.org The core of the synthesis involves the construction of the dibenzo[c,f] nih.govresearchgate.netthiazepine S,S-dioxide tricycle, followed by the introduction of the chiral aminopentanoic acid side chain.

The initial synthesis of the tianeptine core was first reported in 1970. nih.gov This process begins with the nucleophilic substitution of an aniline (B41778) derivative onto an aryl sulfonyl chloride to form an aryl sulfonamide. nih.gov Subsequent steps involve hydrolysis, chlorination to form an intermediate acyl chloride, and a Friedel-Crafts acylation to yield the tricyclic ketone intermediate. nih.govacs.org This ketone is then reduced and chlorinated to produce the tianeptine core, which is a secondary alkyl chloride. nih.govacs.org

To obtain this compound, the key step is the nucleophilic substitution of the chlorinated tricyclic core with (R)-5-aminopentanoic acid or its ester derivative. The use of an enantiomerically pure starting material for the side chain is crucial for the stereospecificity of the final product. Alternatively, a racemic mixture of the pentanoic acid analog could be synthesized and then resolved into its individual enantiomers using chiral chromatography techniques. nih.gov A study on the enantioselective HPLC separation of tianeptine has demonstrated the feasibility of resolving its enantiomers using chiral stationary phases like those based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene or modified macrocyclic glycopeptides. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. While specific optimization data for this exact compound is not available, general principles from the synthesis of tianeptine and other tricyclic antidepressants can be applied. ijnc.irnih.gov Key parameters that are typically optimized include temperature, reaction time, and the choice of catalysts and solvents.

For instance, in the Friedel-Crafts acylation step for the formation of the tricyclic core, the choice of Lewis acid catalyst and solvent can significantly impact the yield and regioselectivity. In continuous flow synthesis, which allows for rapid optimization, parameters such as residence time, temperature, and reagent stoichiometry can be fine-tuned to maximize product formation and minimize byproducts. nih.gov

Table 1: Hypothetical Optimization of a Key Synthetic Step

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Selectivity (%) |

| Catalyst | AlCl₃ | FeCl₃ | TiCl₄ | 75 | 90 |

| Solvent | Dichloromethane | Nitrobenzene | Carbon disulfide | 80 | 95 |

| Temperature | 0 °C | 25 °C | 40 °C | 85 | 92 |

| Reaction Time | 2 h | 4 h | 6 h | 82 | 93 |

This table is illustrative and based on general principles of organic synthesis optimization.

Novel Reagent and Solvent Systems in this compound Synthesis

Recent advancements in chemical synthesis have introduced novel reagents and solvent systems that could be applied to the synthesis of this compound to improve efficiency and reduce environmental impact. bohrium.comscispace.com The development of novel asymmetric catalysts, for example, could offer a direct route to the (R)-enantiomer without the need for chiral resolution. bohrium.comscispace.comchemrxiv.org Organocatalysis, in particular, has emerged as a powerful tool for enantioselective synthesis. chemrxiv.org

In terms of solvents, the pharmaceutical industry is increasingly moving towards "green solvents" to minimize the environmental footprint of drug manufacturing. mdpi.com Water, supercritical carbon dioxide (scCO₂), and ionic liquids are being explored as alternatives to traditional volatile organic compounds. mdpi.com For instance, the use of water as a co-solvent has been shown to be effective in the final steps of some pharmaceutical syntheses, offering excellent yields without the need for extensive solvent removal and extraction. mdpi.com Hydrophobic deep eutectic solvents (HDEs) also present a promising green alternative to conventional organic solvents in extraction processes. akjournals.com

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis (SPS) offers a high-throughput platform for the preparation of compound libraries, making it a valuable tool for generating analogues of this compound for structure-activity relationship (SAR) studies. researchgate.net This technique involves attaching a starting material to a solid support (resin) and then carrying out sequential chemical transformations. researchgate.net The key advantage is the ease of purification, as excess reagents and byproducts can be washed away, while the product remains bound to the resin.

The solid-phase synthesis of dibenzothiazepine derivatives has been reported, demonstrating the feasibility of constructing the core tricyclic structure on a solid support. researchgate.net For the synthesis of this compound analogues, the dibenzothiazepine core could be anchored to a resin, followed by the coupling of various amino acid side chains. This approach would allow for the rapid generation of a diverse set of analogues with modifications at the side chain. The synthesis of peptide derivatives on solid phase is a well-established methodology and could be adapted for this purpose. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijnc.irprimescholars.com

Atom Economy and Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

For a hypothetical synthesis of this compound, the atom economy can be calculated by dividing the molecular weight of the product by the sum of the molecular weights of all reactants. In many multi-step syntheses, particularly those involving protection and deprotection steps or the use of stoichiometric reagents, the atom economy can be low. primescholars.com For example, substitution and elimination reactions often have poor atom economy due to the generation of leaving groups and other byproducts. scranton.edu

Table 2: Atom Economy Calculation for a Hypothetical Reaction Step

| Reactant A (MW) | Reactant B (MW) | Product C (MW) | Byproduct D (MW) | Atom Economy (%) |

| 200 | 150 | 300 | 50 | 85.7 |

This table is for illustrative purposes. The atom economy is calculated as [MW of Product C / (MW of Reactant A + MW of Reactant B)] * 100.

Sustainable Reaction Media and Catalysis

The use of sustainable reaction media and catalysts is a cornerstone of green chemistry. mdpi.commpg.de As mentioned previously, water and other green solvents are being increasingly adopted in pharmaceutical synthesis. mdpi.com

In the realm of catalysis, the development of highly efficient and recyclable catalysts is a major focus. Metal-catalyzed reactions are widely used in the synthesis of antidepressants, and there is a continuous effort to develop more environmentally benign catalysts. nih.gov Titanium-based catalysts, for example, are attractive due to titanium's low toxicity and abundance. researchgate.net Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. ijnc.ir The development of catalytic asymmetric synthesis methods is particularly relevant for producing enantiomerically pure compounds like this compound. bohrium.comscispace.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR (¹H NMR) spectroscopy helps in identifying the number and types of hydrogen atoms present in the molecule. For a tianeptine derivative like the pentanoic acid metabolite, specific chemical shifts would be expected for the aromatic protons on the dibenzothiazepine ring, the methylene (B1212753) protons of the pentanoic acid side chain, and the N-methyl group. For instance, a study on a similar tianeptine derivative, 5-((3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f] nih.govresearchgate.netthiazepin-11-yl)amino)pentanoic acid, showed characteristic signals for the aromatic protons in the range of δ 7.27–7.98 ppm and the N-methyl group as a singlet at δ 3.29 ppm. mdpi.com The protons of the pentanoic acid chain would exhibit distinct multiplets based on their proximity to the carboxylic acid and the amine. mdpi.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, signals would be observed for the carbons of the tricyclic core, the pentanoic acid side chain (including the carbonyl carbon of the carboxylic acid), and the methyl group. google.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. COSY experiments would show correlations between adjacent protons within the pentanoic acid chain, while HSQC would link each proton to its directly attached carbon atom.

A study on tianeptine itself has utilized ¹H and ¹³C NMR for structural analysis, and similar principles are applied to its metabolites. acs.org

Table 1: Exemplary NMR Data for a Tianeptine Pentanoic Acid Derivative mdpi.com

| Assignment | ¹H NMR (ppm) |

| Aromatic Protons | 7.27–7.98 (m) |

| CH (Tricyclic Core) | 5.08 (s) |

| N-CH₃ | 3.29 (s) |

| CH₂ (Pentanoic Chain) | 1.46–2.54 (m) |

Note: This table is based on data for a closely related pentanoic acid derivative of tianeptine and serves as an illustrative example.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. For this compound, the expected molecular formula is C₁₉H₂₁ClN₂O₄S. pharmaffiliates.com HRMS would confirm this by matching the measured mass to the calculated exact mass. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of tianeptine and its metabolites in various matrices. mdpi.comresearchgate.net In a typical LC-MS analysis, this compound would be separated from other compounds and then ionized (e.g., by electrospray ionization - ESI) to produce a protonated molecule [M+H]⁺. mdpi.com A study of tianeptine in dietary supplements identified the parent compound with a [M+H]⁺ of 437.2 m/z. mdpi.com The pentanoic acid metabolite (MC5) would show a different mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analyte to increase its volatility. For instance, tianeptine has been detected by GC-MS after silylation. oup.com The mass spectrum would show characteristic fragment ions. A key fragment for tianeptine and its metabolites is often observed at m/z 292, corresponding to a part of the tricyclic structure. nih.gov

Table 2: Mass Spectrometry Data for Tianeptine and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Observed Ion [M+H]⁺ (m/z) |

| Tianeptine | C₂₁H₂₅ClN₂O₄S | 436.95 | 437.2 mdpi.com |

| Tianeptine Pentanoic Acid Metabolite (MC5) | C₁₉H₂₁ClN₂O₄S | 408.9 | Not specified |

| Tianeptine Impurity D | C₂₁H₂₃ClN₂O₄S | 434.94 | Not specified pharmaffiliates.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A band corresponding to the secondary amine.

C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.

S=O stretch: Strong absorptions from the sulfone group (S,S-dioxide). ijpra.com

C-N stretch: Absorption related to the amine group.

C-Cl stretch: A band indicating the presence of the chlorine atom on the aromatic ring.

Aromatic C=C stretches: Bands in the aromatic region of the spectrum.

FTIR has been used in the analysis of products containing related compounds, confirming its utility in identifying key functional groups. uab.eduscribd.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its enantiomer and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most common technique for the analysis and purification of tianeptine and its derivatives.

Reversed-Phase HPLC (RP-HPLC): This is the most frequently used mode for tianeptine analysis. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer (often with pH adjustment) and an organic modifier like acetonitrile (B52724) or methanol. ijpra.comijrpr.com Detection is commonly performed using a UV detector, with wavelengths around 220 nm being effective. researchgate.netijrpr.com Method development focuses on optimizing the mobile phase composition, pH, and flow rate to achieve good separation of the main compound from its impurities. ijrpr.com

Chiral HPLC: Since tianeptine is a chiral molecule, separating its enantiomers is crucial. nih.gov This is achieved using chiral stationary phases (CSPs). Studies have successfully developed enantioselective HPLC methods for tianeptine using various CSPs, such as those based on modified macrocyclic glycopeptides. nih.gov These methods are vital for studying the properties of individual enantiomers. The separation of enantiomers can be achieved through direct methods on chiral columns or by derivatization with a chiral reagent followed by separation on a standard achiral column. google.comcsfarmacie.cz

Table 3: Typical HPLC Method Parameters for Tianeptine Analysis

| Parameter | Condition | Reference |

| Column | Nucleosil C18, 150x4.6mm, 3µm | ijrpr.com |

| Mobile Phase | Methanol, Acetonitrile, Buffer (pH 2.5) | ijrpr.com |

| Flow Rate | 1.0 ml/min | ijrpr.com |

| Detection | UV at 220 nm | ijrpr.com |

| Chiral Separation | WhelkoShell and NicoShell CSPs | nih.gov |

Gas Chromatography (GC) Applications

While less common than HPLC for non-volatile compounds like tianeptine and its metabolites, GC can be used after appropriate derivatization.

Derivatization: To make the compounds volatile enough for GC analysis, functional groups like carboxylic acids and amines are typically converted into less polar and more volatile derivatives, for example, through silylation. oup.com

GC-MS: When coupled with a mass spectrometer, GC provides a powerful tool for the separation and identification of tianeptine-related substances in complex mixtures, as demonstrated in the analysis of various drug products. cdc.gov The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of the compound.

The analysis of tianeptine and its metabolites often involves a combination of these techniques to ensure a thorough characterization of the compound's identity, purity, and stereochemistry. tsijournals.com

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of quality control for chiral compounds like this compound, ensuring that the desired enantiomer is present in the correct proportion. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation of enantiomers. heraldopenaccess.us

The enantiomeric purity, or enantiomeric excess, describes the optical purity of a chiral substance. heraldopenaccess.us It is expressed as a percentage, with a value of 100% indicating the presence of only one enantiomer, while a racemic mixture (equal parts of both enantiomers) has an ee of 0%. heraldopenaccess.us

Recent research has demonstrated the successful chiral separation of tianeptine enantiomers using enantioselective HPLC methods. nih.gov These methods employ advanced core-shell particle columns, which provide high efficiency and fast separations. nih.gov Two such CSPs are based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (commercial name: WhelkoShell) and a modified macrocyclic glycopeptide (commercial name: NicoShell). nih.gov The use of a circular dichroism (CD) detector in series with a standard UV detector can confirm the elution order and help in the absolute configuration assignment of the separated enantiomers. nih.govresearchgate.net

Generally, the quantitative determination of enantiomers by HPLC relies on the availability of pure enantiomer standards. uma.es However, methodologies have been developed that allow for the determination of enantiomeric excess even when pure standards are not available, which can be a significant advantage in the early stages of drug development or when isolating enantiomers is challenging. uma.esnih.gov

Table 1: HPLC Conditions for Tianeptine Enantiomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Columns | WhelkoShell (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene CSP), NicoShell (modified macrocyclic glycopeptide CSP) | nih.gov |

| Particle Type | 2.7 μm core-shell bonded silica (B1680970) particles | nih.gov |

| Detection | HPLC-UV, Optical Circular Dichroism (CD) | nih.gov |

| Separation Mode | Normal Phase, Polar Ionic Mode | nih.gov |

This table summarizes typical advanced HPLC conditions used for the chiral separation of tianeptine enantiomers based on recent studies.

Multidimensional Chromatographic Approaches (e.g., GCxGC, LCxLC)

For highly complex samples, single-dimension chromatography may not provide sufficient resolution to separate all components. Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC), offers significantly enhanced separation power. nist.gov These techniques employ two independent or 'orthogonal' separation mechanisms, allowing for the resolution of compounds that would otherwise co-elute. nist.gov

In the context of this compound analysis, multidimensional chromatography is a powerful tool for impurity profiling and metabolite identification. The analysis of tianeptine and its primary active metabolite, a pentanoic acid derivative (MC5), has been performed using techniques like GC-MS, which involves derivatization of the analytes. researchgate.netwikipedia.org

GCxGC, often coupled with high-resolution mass spectrometry (HRMS), is particularly adept at separating and identifying volatile and semi-volatile compounds in complex matrices. chromatographyonline.com For a compound like tianeptine, this could be applied to detect and quantify trace-level impurities from the synthesis process or degradation products. LCxLC is suited for non-volatile and thermally labile compounds, making it ideal for analyzing the parent drug, its metabolites, and related compounds directly from biological matrices or pharmaceutical formulations without derivatization. nist.gov The vast amount of data generated by these techniques requires sophisticated data analysis tools for peak finding, spectral deconvolution, and compound identification. nist.gov

Table 2: Potential Applications of Multidimensional Chromatography in Tianeptine Analysis

| Technique | Potential Application | Rationale | Source |

|---|---|---|---|

| GCxGC-HRMS | Comprehensive impurity profiling of synthetic intermediates and final product; Detection of volatile degradation products. | High peak capacity for resolving structurally similar impurities. HRMS provides accurate mass for confident identification. | nist.govchromatographyonline.com |

| LCxLC-MS/MS | Separation and quantification of tianeptine and its metabolites (e.g., MC5, MC3) in complex biological matrices; Characterization of non-volatile impurities. | Orthogonal separation mechanisms (e.g., reversed-phase x ion-exchange) increase resolution for complex mixtures. Eliminates need for derivatization. | nist.gov |

This table outlines the prospective uses of multidimensional chromatography for the in-depth analysis of this compound and its related substances.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and chlorine) in a sample. The experimentally determined elemental composition is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's stoichiometry and purity.

For this compound, the molecular formula is C₂₁H₂₅ClN₂O₄S. wikipedia.orgacs.org Based on this formula, the theoretical elemental composition can be calculated with high precision. An elemental analyzer combusts the sample, and the resulting gases are measured to determine the percentage of each element. A close agreement between the experimental and theoretical values provides strong evidence for the structural integrity and stoichiometric purity of the synthesized compound.

Table 3: Theoretical Elemental Composition of Tianeptine

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 252.231 | 57.72% |

| Hydrogen | H | 1.008 | 25.200 | 5.77% |

| Chlorine | Cl | 35.453 | 35.453 | 8.11% |

| Nitrogen | N | 14.007 | 28.014 | 6.41% |

| Oxygen | O | 15.999 | 63.996 | 14.65% |

| Sulfur | S | 32.06 | 32.06 | 7.34% |

| Total | | | 436.954 | 100.00% |

This table presents the calculated theoretical elemental composition of Tianeptine (C₂₁H₂₅ClN₂O₄S) based on its molecular formula. Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these values.

In Vitro Receptor Binding and Functional Assays for this compound

Target Identification and Engagement Studies (e.g., G-protein coupled receptors, transporters)

Initial investigations into tianeptine's mechanism of action explored its effects on serotonin (B10506) transporters, but it is now understood that its primary therapeutic effects are mediated through its activity at opioid receptors. researchgate.netresearchgate.net Specifically, the parent compound tianeptine is a full agonist at the μ-opioid receptor (MOR) and, to a much lesser extent, the δ-opioid receptor (DOR). nih.govacs.org It displays no significant activity at the κ-opioid receptor (KOR). nih.govacs.org A broad screening of tianeptine against more than 50 central nervous system targets identified the MOR as the only significant hit at a 10 μM concentration. acs.org

The (R)-isomer of the parent drug, tianeptine, is understood to be responsible for the activity at the μ-opioid receptor. tonixpharma.com The primary metabolite, this compound (MC5), retains this key pharmacological characteristic. nih.gov In vitro studies confirm that MC5 is an agonist at the human and mouse MOR. nih.gov However, the minimal DOR agonist activity observed with the parent compound is further diminished in the MC5 metabolite, which is found to be inactive at the DOR. nih.govcaymanchem.com This suggests a more selective MOR-agonist profile for this compound compared to its parent compound.

Ligand-Receptor Interaction Kinetics

The study of ligand-receptor binding kinetics, including the association (k_on) and dissociation (k_off) rate constants, provides critical insight into a drug's pharmacodynamic profile and in vivo efficacy. nih.gov The dissociation rate determines the ligand's residence time at the receptor, a parameter that often correlates with the duration of the biological effect. excelleratebio.com Similarly, the association rate can influence the mode of action, especially under conditions where compound rebinding may occur. excelleratebio.com

While the principles of binding kinetics are well-established for G protein-coupled receptors (GPCRs), specific experimental data detailing the k_on, k_off, or residence time for this compound at the μ-opioid receptor are not extensively detailed in the available scientific literature. nih.govexcelleratebio.comchemrxiv.orgscispace.com Determining these kinetic parameters would offer a more nuanced understanding of its receptor pharmacology beyond simple affinity and potency measurements.

In Vitro Efficacy and Potency Determination

Functional assays have been employed to quantify the efficacy and potency of this compound (MC5) at its target receptors. Using bioluminescence resonance energy transfer (BRET) assays that measure G-protein activation, MC5 has been shown to be a full agonist at the MOR, retaining similar potency and efficacy to the parent compound, tianeptine. nih.gov

In one study, MC5 demonstrated selective G-protein activation in HEK293T cells expressing the human MOR, with an EC₅₀ value of 0.454 µM. caymanchem.com In the same assay, its activity at the human DOR was negligible, with an EC₅₀ greater than 100 µM. caymanchem.com Another report characterized the parent tianeptine as a moderately potent but highly efficacious MOR agonist, with an Emax greater than 100% relative to the standard agonist DAMGO. nih.gov The MC5 metabolite is described as being an approximately 3-fold weaker agonist at both human and mouse MOR in functional assays compared to tianeptine. nih.gov

| Compound | Receptor | Assay Type | Species | Potency (EC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound (MC5) | μ-Opioid Receptor (MOR) | G Protein Activation (BRET) | Human | 0.454 µM | caymanchem.com |

| This compound (MC5) | δ-Opioid Receptor (DOR) | G Protein Activation (BRET) | Human | >100 µM | caymanchem.com |

| Tianeptine (Parent) | μ-Opioid Receptor (MOR) | G Protein Activation | Human | Retains similar potency to MC5 | nih.gov |

| Tianeptine (Parent) | δ-Opioid Receptor (DOR) | G Protein Activation | Human | Minimal activity | nih.gov |

Cellular and Molecular Pharmacology of this compound

Intracellular Signaling Pathway Modulation

As a G protein-coupled receptor agonist, the activity of this compound at the MOR initiates downstream intracellular signaling cascades. Activation of MORs typically leads to the activation of G-proteins, which in turn modulates the activity of various effector systems, including the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. nih.govnih.gov

Beyond its primary action as a MOR agonist, tianeptine is reported to modulate glutamatergic neurotransmission. researchgate.netresearchgate.net Studies on the parent compound show it can influence the phosphorylation state of glutamate receptors, such as AMPA and NMDA receptors, and affect the release of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity. nih.gov Tianeptine has been found to normalize stress-induced changes in the amplitude ratio of NMDA to AMPA/kainate receptor-mediated currents in the hippocampus. nih.gov This suggests that the signaling pathways engaged by tianeptine and its active metabolite may involve complex cross-talk between the opioid and glutamatergic systems.

Enzyme Inhibition or Activation Profiling

The metabolic pathway of tianeptine itself involves enzymatic activity, primarily β-oxidation, rather than major metabolism by the cytochrome P450 system. nih.gov Studies have also investigated the direct effects of tianeptine on other enzyme systems. For instance, tianeptine has been shown to inhibit the mitochondrial oxidation of medium- and short-chain fatty acids in vitro. nih.gov

Interestingly, research into the enantiomers of the parent compound, tianeptine, has revealed distinct activities on peroxisome proliferator-activated receptors (PPARs). The (S)-isomer of tianeptine, not the (R)-isomer, is responsible for activating PPAR-β/δ and PPAR-γ. tonixpharma.com The MC5 metabolite, this compound, was found to lack activity on either PPAR-β/δ or PPAR-γ, indicating that this particular signaling pathway is not engaged by the metabolite. tonixpharma.com

| Compound | Enzyme/Receptor System | Effect | Note | Reference |

|---|---|---|---|---|

| Tianeptine (Parent) | Mitochondrial Fatty Acid Oxidation | Inhibition | Inhibits oxidation of medium and short-chain fatty acids. | nih.gov |

| (S)-Tianeptine (Parent Enantiomer) | PPAR-β/δ and PPAR-γ | Activation | The (R)-isomer lacks this activity. | tonixpharma.com |

| This compound (MC5) | PPAR-β/δ and PPAR-γ | No Activity | Does not engage this pathway. | tonixpharma.com |

Cell-Based Functional Assays

The primary mechanism of action of this compound, also known as the MC5 metabolite, has been elucidated through various cell-based functional assays. These in vitro studies have been crucial in identifying its molecular targets and functional activity.

Research has demonstrated that the metabolite is an agonist at the mu-opioid receptor (MOR). nih.govnih.gov Functional assays, such as Bioluminescence Resonance Energy Transfer (BRET) assays, have been employed to quantify the activity of the MC5 metabolite at opioid receptors. In HEK293T cells expressing the human μ-opioid receptor, the tianeptine metabolite MC5 selectively induces G protein activation. caymanchem.com

While tianeptine itself is a moderately potent MOR agonist, its major metabolite, the pentanoic acid derivative (MC5), also demonstrates significant activity at this receptor. nih.gov Studies have shown that the MC5 metabolite is approximately a three-fold weaker agonist at both human and mouse MOR compared to the parent compound. nih.gov Despite this, the behavioral effects of tianeptine are significantly mediated by this metabolite. nih.gov It is the (R)-isomer of tianeptine that is responsible for the activity at the µ-opioid receptor. tonixpharma.com

The table below summarizes the in vitro activity of the tianeptine metabolite MC5 at human and mouse opioid receptors.

| Cell Line | Receptor | Assay Type | Compound | EC50 (µM) |

| HEK293T | Human μ-opioid receptor (MOR) | BRET | Tianeptine Metabolite MC5 | 0.454 |

| HEK293T | Human δ-opioid receptor (DOR) | BRET | Tianeptine Metabolite MC5 | >100 |

| HEK293 Cells | Mouse μ-opioid receptor (MOR) | BRET | Tianeptine | 0.641 ± 0.120 |

| HEK293 Cells | Mouse δ-opioid receptor (DOR) | BRET | Tianeptine | 14.5 ± 6.6 |

Data sourced from multiple studies and presented for comparative purposes. caymanchem.comresearchgate.net

In Vivo Preclinical Models for Efficacy Evaluation of this compound

The antidepressant-like efficacy of tianeptine and its active metabolite, this compound, has been evaluated in several well-established in vivo preclinical models. These animal models are designed to mimic certain aspects of human depression and are crucial for predicting therapeutic potential.

The selection of animal models for evaluating the efficacy of this compound has been guided by the compound's known pharmacological targets and the desire to represent the complex neurobiology of depression. Key models used include:

Forced Swim Test (FST): This is a widely used behavioral despair model for screening potential antidepressant drugs. A reduction in immobility time in this test is indicative of an antidepressant-like effect. Tianeptine and its MC5 metabolite have been shown to decrease immobility in wild-type mice, an effect that is absent in MOR knockout mice, thus validating the MOR-dependent antidepressant-like activity. caymanchem.comresearchgate.net The (R)-isomer of tianeptine is specifically implicated in this effect. tonixpharma.com

Olfactory Bulbectomized (OB) Rat Model: This model is considered a valid model of depression as it produces a range of behavioral, neurochemical, and neuroendocrine changes that are analogous to those seen in depressed patients. Chronic treatment with tianeptine has been shown to antagonize the lesion-induced hyperactivity in the "open field" apparatus in this model, demonstrating its antidepressant-like properties.

Chronic Social Isolation Stress (CSIS) in Rats: This model induces a depressive-like state through the long-term stress of social isolation. It has been used to investigate the metabolic effects of tianeptine in the hippocampus. nih.gov

The validation of these models for studying this compound relies on the MOR-dependent nature of its effects. The use of MOR knockout mice has been instrumental in confirming that the observed antidepressant-like behaviors are mediated through this specific receptor. researchgate.net

Pharmacodynamic biomarkers are essential for understanding the molecular mechanisms underlying the therapeutic effects of this compound and for translating preclinical findings to clinical settings. Research has identified several potential biomarkers:

Mu-Opioid Receptor (MOR) Occupancy and Signaling: As the primary target, the level of MOR engagement by this compound is a key pharmacodynamic marker. In preclinical studies, the MOR-dependent nature of its behavioral effects serves as a functional biomarker. nih.gov

Neurotransmitter Systems: While tianeptine was initially thought to enhance serotonin reuptake, more recent evidence points to its effects on the glutamatergic system as being significant. nih.gov

Metabolomic Changes: Studies in socially isolated rats have shown that tianeptine treatment can restore levels of certain hippocampal metabolites that are altered by stress. Key metabolites identified include gamma-aminobutyric acid (GABA) and myo-inositol. nih.gov A significant positive correlation was found between myo-inositol levels and immobility in the forced swim test, suggesting it as a potential biomarker of treatment response. nih.gov The antidepressant effect of tianeptine was associated with the restoration of GABA levels. nih.gov

The table below outlines key pharmacodynamic biomarkers investigated in relation to tianeptine's efficacy.

| Biomarker Category | Specific Biomarker | Animal Model | Key Findings |

| Receptor Target | Mu-Opioid Receptor (MOR) | MOR knockout mice | Behavioral effects of tianeptine and MC5 are abolished, confirming MOR as the primary target. researchgate.net |

| Neurotransmitter Metabolite | Gamma-aminobutyric acid (GABA) | Chronic Social Isolation Stress (CSIS) in rats | Tianeptine treatment restored stress-induced reductions in hippocampal GABA levels. nih.gov |

| Cellular Metabolite | Myo-inositol | Chronic Social Isolation Stress (CSIS) in rats | Positive correlation between hippocampal myo-inositol levels and immobility in the FST. nih.gov |

Understanding the relationship between the concentration of this compound in the body (exposure) and its pharmacological effect (response) is critical for determining its therapeutic window.

Pharmacokinetic studies in rats and mice have been conducted to characterize the absorption, distribution, metabolism, and elimination of tianeptine and its active metabolite, MC5. researchgate.net Following administration of tianeptine, the MC5 metabolite is formed through β-oxidation. nih.gov

In rats, the mean elimination half-life of tianeptine is approximately 1.16 hours, while the MC5 metabolite has a significantly longer half-life of around 7.53 hours. researchgate.netnih.gov This longer half-life of the active metabolite suggests that it plays a crucial role in the sustained therapeutic effects of tianeptine. The bioavailability of tianeptine after intraperitoneal administration in rats is 69%. researchgate.netnih.gov

Behavioral studies have demonstrated a clear dose-dependent effect of tianeptine and its MC5 metabolite in animal models. For example, in the forced swim test, a dose of 30 mg/kg of the MC5 metabolite was shown to decrease immobility in wild-type mice. caymanchem.com The behavioral effects of both tianeptine and MC5 are directly linked to their action at the MOR, as these effects are absent in MOR-deficient mice. nih.govresearchgate.net

The pharmacokinetic profile of tianeptine and MC5 in rats appears to be more comparable to that in humans than the profile observed in mice, suggesting that rats may be a more suitable animal model for further studies. nih.gov

The table below presents key pharmacokinetic parameters of tianeptine and its MC5 metabolite in rats.

| Compound | Route of Administration | Elimination Half-life (t½) | Bioavailability (F) |

| Tianeptine | Intravenous | 1.16 hours | - |

| Tianeptine | Intraperitoneal | - | 69% |

| MC5 Metabolite | Intravenous (from Tianeptine) | 7.53 hours | - |

Data obtained from studies in rats. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of R Pentanoic Acid Tianeptine and Analogues

Rational Design of (R)-Pentanoic Acid Tianeptine (B1217405) Derivatives

The rational design of new chemical entities based on the (R)-Pentanoic Acid Tianeptine structure employs established medicinal chemistry strategies to explore the chemical space around the parent molecule. These strategies aim to identify key pharmacophoric features and optimize interactions with biological targets, such as the mu-opioid receptor (MOR). nih.govresearchgate.net

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of the original molecule by preserving key binding interactions. nih.govniper.gov.in In the context of this compound, this could involve replacing the central tricyclic dibenzothiazepine core with a different ring system that maintains the spatial orientation of the crucial side chain and aromatic substituents. The goal is to discover new, patentable chemical series with potentially improved physicochemical or pharmacokinetic properties. niper.gov.in

Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, a common tactic to enhance a molecule's characteristics. nih.gov The carboxylic acid moiety of this compound is considered essential for its activity, much like in the parent compound, tianeptine. acs.org However, this group can also introduce limitations such as metabolic instability or poor membrane permeability. nih.gov Therefore, replacing the carboxylic acid with bioisosteres is a key strategy in the design of analogues. nih.govnih.gov

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These are frequently used mimics that can replicate the acidic nature and hydrogen bonding capacity of the carboxyl group.

Acylsulfonamides: These functional groups have pKa values that fall within the range of carboxylic acids and can act as effective surrogates. nih.gov

Hydroxyisoxazoles and Thiazolidinediones: These heterocyclic systems can also serve as acidic functional group replacements. nih.gov

The table below illustrates potential isosteric replacements for the carboxylic acid group in this compound.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale |

| Carboxylic Acid | Tetrazole | Mimics acidic properties and hydrogen bonding patterns. |

| Carboxylic Acid | Acylsulfonamide | Similar pKa and potential for improved metabolic stability. nih.gov |

| Carboxylic Acid | Thiazolidinedione | Moderately acidic and lipophilic replacement. nih.gov |

Structure-activity relationship (SAR) studies on tianeptine and its analogues provide significant insights applicable to its pentanoic acid metabolite. Research has focused on modifying both the amino acid side chain and the tricyclic core. nih.gov

Side Chain Modifications: For the parent compound, tianeptine, the length of the alkyl chain is critical. The original heptanoic acid side chain (seven carbons) was found to be optimal for its initial characterization, with deviations leading to reduced activity. nih.govacs.org The major metabolic pathway for tianeptine is the β-oxidation of this chain to form the active pentanoic acid metabolite (known as MC5). nih.gov Further shortening of the chain to a propionic acid tail (MC3) also occurs. nih.gov The carboxylic acid functional group itself is crucial, as its replacement with alkyl chains or imipramine-like tertiary amines was not tolerated in early studies. acs.org

Tricyclic Core Modifications: The tricyclic dibenzothiazepine nucleus offers multiple positions for substitution. Modifications to the aromatic rings, such as altering the position or nature of the chloro and methyl groups, can significantly impact receptor affinity and selectivity. For instance, SAR studies focusing on MOR activity have shown that a variety of modifications to the side chain and substitutions on the aromatic core are tolerated, in contrast to earlier antidepressant-focused assays. nih.gov

The following table summarizes the observed effects of structural modifications based on studies of tianeptine analogues.

| Molecular Region | Modification | Effect on Biological Activity (Inferred from Tianeptine SAR) |

| Side Chain | Shortening or lengthening the alkyl chain from the parent heptanoic acid | Detrimental to activity in initial assays. acs.org |

| β-oxidation to pentanoic acid (MC5) | Results in a major, active metabolite. nih.gov | |

| Replacing the carboxylic acid with an alkyl or tertiary amine group | Not tolerated in early studies. acs.org | |

| Tricyclic Core | Substitutions on the aromatic rings | Can be tolerated and may modulate MOR activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for understanding the physicochemical properties that govern activity and for predicting the potency of novel analogues.

The development of a robust QSAR model begins with the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. nih.gov For analogues of this compound, relevant descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. An example is the Hammett electronic parameter (σ), which quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its fit within a receptor binding pocket. Molar refractivity (MR) is a common steric descriptor that measures the volume occupied by an atom or group. nih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, encoding information about its size, shape, and branching. nih.gov Topological Polar Surface Area (TPSA), for example, is a powerful descriptor for predicting membrane permeability and drug transport characteristics. nih.gov

| Descriptor Type | Example | Relevance to this compound Analogues |

| Electronic | Hammett Parameter (σ) | Quantifies the effect of aromatic ring substituents on receptor binding affinity. nih.gov |

| Steric | Molar Refractivity (MR) | Describes the influence of substituent size on the fit within the target's binding site. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Encodes information on polar interactions and can predict cell permeability. nih.gov |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, affecting membrane crossing and binding. |

Once descriptors are calculated for a set of this compound analogues with known biological activities, a mathematical model is developed.

2D-QSAR: This approach creates a linear equation correlating the biological activity with 2D descriptors (like TPSA or LogP). nih.gov

3D-QSAR: This more advanced method considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. mdpi.comnih.gov

CoMFA calculates the steric and electrostatic fields around each molecule in a dataset and correlates these fields with biological activity. nih.gov

CoMSIA is similar but calculates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed picture of the SAR. mdpi.com

Validation is a critical step to ensure the model is statistically robust and has predictive power. mdpi.com Key statistical metrics include:

q² (cross-validated r²): A measure of the model's internal predictive ability, determined by methods like leave-one-out cross-validation. A q² > 0.5 is generally considered good. mdpi.com

r² (non-cross-validated correlation coefficient): A measure of how well the model fits the training data.

r²_pred (predictive r²): A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. An r²_pred > 0.6 is considered to have good external predictive ability. mdpi.com

| Model Type | Key Features | Common Validation Metrics |

| 2D-QSAR | Correlates biological activity with 2D molecular descriptors. | q², r² |

| 3D-QSAR (CoMFA) | Uses 3D steric and electrostatic fields. nih.gov | q², r², r²_pred |

| 3D-QSAR (CoMSIA) | Uses 3D steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. mdpi.com | q², r², r²_pred |

A validated QSAR model, particularly a 3D-QSAR model, serves as a powerful tool for predictive modeling. mdpi.com The graphical output of CoMFA and CoMSIA models are color-coded contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. nih.govnih.gov

For example, a CoMFA steric map might show a green-colored region near a particular position, indicating that bulky substituents in that area would enhance biological activity. Conversely, a yellow-colored region would suggest that steric bulk is detrimental. Similarly, electrostatic maps use blue and red contours to show where positive or negative charges, respectively, would be beneficial. nih.gov

By interpreting these maps, medicinal chemists can:

Rationally design novel analogues of this compound with a higher probability of being active.

Prioritize which compounds to synthesize and test, thereby saving time and resources.

Gain a deeper understanding of the ligand-receptor interactions that govern the biological activity of this class of compounds.

This predictive capacity is essential for guiding the lead optimization process in drug discovery. nih.govmdpi.com

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Series

In drug discovery, Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are critical metrics for evaluating the quality of compounds. LE measures the binding energy of a ligand per heavy (non-hydrogen) atom, while LLE assesses how effectively a compound utilizes its lipophilicity to achieve potency. wikipedia.orgnih.govcore.ac.uk An ideal drug candidate typically exhibits high efficiency, indicating that it achieves strong binding without excessive size or lipophilicity, which can lead to poor pharmacokinetic properties. core.ac.uk

While comprehensive SAR data for a full series of this compound analogues are limited in publicly available literature, an efficiency analysis can be conducted on the parent compound, tianeptine, and its primary active metabolite, this compound, also known as MC5. nih.gov Tianeptine is metabolized in the body via β-oxidation of its heptanoic acid side chain to form the corresponding pentanoic acid derivative, MC5. nih.govnih.gov

The parent drug, tianeptine, serves as a valuable benchmark. With a reported LogP of 1.06 (at pH 7.4) and potent agonist activity at the µ-opioid receptor (MOR), its efficiency metrics can be calculated. nih.gov These values provide insight into the optimization of the core tianeptine scaffold.

The transition from the parent tianeptine (heptanoic acid) to the MC5 metabolite (pentanoic acid) involves the removal of two methylene (B1212753) groups from the side chain. This structural modification inherently reduces the molecule's heavy atom count and is expected to decrease its lipophilicity (LogP). Research has shown that the MC5 metabolite remains an active agonist at the MOR, although its potency is somewhat reduced compared to tianeptine. tonixpharma.com The resulting change in LLE would depend on the relative magnitudes of the decrease in potency versus the decrease in lipophilicity. A significant reduction in LogP could potentially offset the modest loss in potency, resulting in a maintained or even improved LLE value for the metabolite.

Table 1: Efficiency Metrics for Tianeptine (Parent Compound)

| Parameter | Value | Source / Note |

| Target | Human µ-opioid receptor (MOR) | nih.gov |

| Activity (EC₅₀) | ~190 nM | nih.gov |

| pEC₅₀ | 6.72 | Calculated (-log[EC₅₀]) |

| LogP (pH 7.4) | 1.06 | nih.govjascoinc.com |

| Lipophilic Efficiency (LLE) | 5.66 | Calculated (pEC₅₀ - LogP) |

| Heavy Atom Count (HAC) | 29 | (C₂₁H₂₅ClN₂O₄S) |

| Ligand Efficiency (LE) | 0.315 | Calculated ((1.36 * pEC₅₀) / HAC) |

Understanding Conformational Preferences and Stereochemical Effects on Activity

The biological activity of tianeptine and its analogues is profoundly influenced by their three-dimensional structure, which includes both the conformation of the flexible tricyclic ring system and the absolute configuration at the single chiral center.

Conformational Preferences X-ray crystallography studies of tianeptine hydrochloride have revealed that its central, seven-membered dibenzothiazepine (sultam) ring adopts a stable boat-type conformation. nih.govjascoinc.comresearchgate.net This specific spatial arrangement creates a defined orientation of the phenyl rings, with a dihedral angle between their mean planes of approximately 44.4 degrees. researchgate.net Furthermore, the structure is stabilized by an intramolecular hydrogen bond between one of the sulfonyl oxygens and the amine nitrogen of the side chain. researchgate.net This defined conformation is crucial for how the molecule presents its pharmacophoric features to its biological targets.

Stereochemical Effects on Activity Tianeptine possesses a single stereocenter where the amino acid side chain attaches to the tricyclic core, leading to the existence of (R) and (S) enantiomers. jascoinc.com Research has demonstrated significant stereoselectivity in the biological activity of tianeptine, indicating that its molecular targets can distinguish between the two mirror-image forms.

Recent studies have begun to assign specific activities to each enantiomer. Notably, the (R)-enantiomer is reported to be primarily responsible for the molecule's activity as a µ-opioid receptor (MOR) agonist. tonixpharma.com In contrast, the (S)-enantiomer has been associated with activity on peroxisome proliferator-activated receptors (PPAR-β/δ and PPAR-γ) and is suggested to be responsible for effects on neuroplasticity, while being devoid of significant µ-opioid receptor activity. tonixpharma.com

This differentiation is critical for understanding the pharmacology of this compound (MC5). As an active MOR agonist, the opioid effects of the MC5 metabolite are attributed to the (R)-stereoisomer. tonixpharma.com Earlier investigations, which used the plus/minus optical rotation notation, also found differences in activity. In studies on 5-hydroxytryptophan-induced behaviors in rodents, the (-)-enantiomer was found to be almost entirely responsible for the observed effects, while the (+)-enantiomer had only marginal activity. nih.gov The absolute configuration of these enantiomers has since been determined, with chromatographic and spectroscopic analysis confirming the elution order and identity of the (R) and (S) forms. jascoinc.comnih.gov

The pronounced stereochemical effect underscores that a precise three-dimensional arrangement of the pentanoic acid side chain relative to the boat-shaped tricyclic nucleus is necessary for effective molecular recognition and binding at the µ-opioid receptor.

Metabolism and Biotransformation Pathways of R Pentanoic Acid Tianeptine

In Vitro Metabolic Stability Assessment of (R)-Pentanoic Acid Tianeptine (B1217405)

In vitro metabolic stability assays are crucial in drug discovery to predict a compound's metabolic fate in vivo. thermofisher.com These assays measure the rate at which a compound is metabolized by liver enzymes, typically using subcellular fractions like microsomes or intact cells like hepatocytes. researchgate.netspringernature.com The data generated, such as metabolic half-life and intrinsic clearance, help in ranking compounds and predicting their pharmacokinetic properties. researchgate.net

Microsomal and Hepatocyte Stability Assays

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net Assays using microsomes are effective for evaluating CYP-mediated metabolism. nih.gov While tianeptine is not primarily metabolized by the CYP450 system, studies have shown that it can be activated by liver CYPs into a reactive metabolite that covalently binds to microsomal proteins in vitro. nih.govnih.gov This activation was found to be dependent on NADPH and oxygen and could be reduced by CYP inhibitors. nih.gov

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model because they contain the full spectrum of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., transferases) enzymes. thermofisher.com This allows for the assessment of a broader range of biotransformation reactions. thermofisher.com Hepatocyte stability assays are therefore considered a prime model system for studying the disposition of new chemical entities. thermofisher.com

Table 1: Comparison of In Vitro Metabolic Assay Systems

| Feature | Liver Microsomes | Hepatocytes |

| Enzyme Content | Primarily Phase I enzymes (e.g., Cytochrome P450) | Comprehensive suite of Phase I and Phase II enzymes |

| Cellular Integrity | Subcellular fractions (vesicles) | Intact, viable cells |

| Metabolic Reactions | Mainly oxidation, reduction, hydrolysis | Oxidation, reduction, hydrolysis, and conjugation (e.g., glucuronidation) |

| Primary Use | High-throughput screening for CYP-mediated metabolism | Broader metabolic profiling and clearance prediction |

| Relevance to Tianeptine | Assesses minor CYP-mediated pathways | Assesses both major β-oxidation and minor conjugation pathways |

Identification of Metabolic Soft Spots

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic transformation. Identifying these spots is key to understanding a drug's metabolic profile. For tianeptine, the primary metabolic soft spot is unequivocally the heptanoic acid side chain. nih.govnih.gov The major and most significant metabolic pathway for tianeptine is the β-oxidation of this aliphatic chain. nih.govnih.govacs.org

A secondary, minor metabolic soft spot appears to be the N-methyl moiety on the tricyclic core, as N-dealkylation has been identified as part of a minor metabolic pathway. nih.govacs.org Medicinal chemistry efforts have explored modifications to this N-methyl group to block this route of metabolism. acs.org

Identification and Characterization of Preclinical Metabolites of (R)-Pentanoic Acid Tianeptine

The primary metabolite of tianeptine is its pentanoic acid derivative, known as MC5, which is itself pharmacologically active. nih.govnih.gov Further metabolism shortens the side chain to a propionic acid derivative, known as MC3. nih.govnih.gov

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying and characterizing drug metabolites. nih.gov Techniques like LC-tandem mass spectrometry (LC-MS/MS) allow for the sensitive and selective quantification of a parent drug and its metabolites in complex biological matrices such as plasma and bile. nih.govelsevierpure.comnih.gov The high mass accuracy of these instruments enables the determination of the elemental composition of metabolites, while fragmentation patterns (MS/MS spectra) provide structural information for definitive identification. researchgate.net This technology has been successfully applied to develop and validate methods for the simultaneous determination of tianeptine and its active metabolite MC5 in rat plasma and brain tissue. elsevierpure.comelsevierpure.com

Chromatographic Separation of Metabolites (e.g., LC-HRMS/MS)

Effective chromatographic separation is essential prior to mass spectrometric analysis to resolve the parent compound from its various metabolites, which often have similar core structures. nih.gov A validated LC-MS/MS method for quantifying tianeptine and MC5 utilized a C18 analytical column with a mobile phase consisting of acetonitrile (B52724) and ammonium formate in water. nih.gov This method demonstrates the successful separation and detection of both the parent drug and its key pentanoic acid metabolite. nih.gov In addition to liquid chromatography, gas chromatography-mass spectrometry (GC-MS) has also been used to identify tianeptine metabolites in urine samples. greenpharmacy.info

Table 2: Example Chromatographic Conditions for Tianeptine and MC5 Analysis

| Parameter | Condition |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analytical Column | Aquasil C18 (5 μm, 3 × 100 mm) |

| Mobile Phase A | Acetonitrile with 0.1% formic acid |

| Mobile Phase B | Water with 4 mM ammonium formate |

| Flow Rate | 400 μL/min |

| Detection | Electrospray ionization (ESI) in positive ion mode |

| Source: Szafarz et al. (2018) nih.gov |

Proposed Metabolic Pathways and Biotransformation Reactions (e.g., Phase I and Phase II)

The biotransformation of tianeptine occurs through several pathways, dominated by Phase I reactions and followed by Phase II conjugation. nih.govnih.govnih.gov

Phase I Metabolism:

Major Pathway (β-Oxidation): The principal metabolic route is the mitochondrial β-oxidation of the heptanoic acid side chain. drugbank.comnih.govtianeptine.com This process sequentially shortens the chain, first yielding the active pentanoic acid metabolite (MC5) and subsequently the propionic acid metabolite (MC3). nih.gov These three compounds—tianeptine, MC5, and MC3—represent the primary products found in plasma and urine. nih.govnih.gov

Minor Pathways: A less significant metabolic route involves several other reactions. nih.gov These include oxidation of the amine tail to an imine, which is then hydrolyzed to a ketone. nih.gov Other minor metabolites identified include products of N-dealkylation (desalkyltianeptine) and subsequent deamination (desalkyldesaminotianeptine). nih.govgreenpharmacy.info

Phase II Metabolism:

Following Phase I modifications, tianeptine and its primary metabolite MC5 can undergo Phase II conjugation reactions. nih.gov Mass spectrometric analysis of rat bile has shown that both the parent drug and the MC5 metabolite are eliminated as glucuronide and glutamine conjugates. nih.govnih.govresearchgate.net These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Table 3: Summary of Major Tianeptine Metabolites and Pathways

| Metabolite Name | Common Abbreviation | Formation Pathway | Metabolic Phase |

| This compound | MC5 | β-Oxidation of Tianeptine | Phase I |

| Propionic Acid Tianeptine | MC3 | β-Oxidation of MC5 | Phase I |

| Desalkyltianeptine | - | N-dealkylation | Phase I |

| Desalkyldesaminotianeptine | - | N-dealkylation and Deamination | Phase I |

| Tianeptine-glucuronide | - | Glucuronidation of Tianeptine | Phase II |

| MC5-glucuronide | - | Glucuronidation of MC5 | Phase II |

| Tianeptine-glutamine conjugate | - | Glutamine conjugation of Tianeptine | Phase II |

| MC5-glutamine conjugate | - | Glutamine conjugation of MC5 | Phase II |

Enzyme Kinetics and Isozyme Mapping for this compound Metabolism

The metabolism of tianeptine and its subsequent metabolites is characterized by specific enzymatic pathways. The primary route involves mitochondrial β-oxidation, while a minor pathway involves cytochrome P450 enzymes. nih.govnih.govnih.gov

While the principal metabolic route for tianeptine does not involve the cytochrome P450 system, a minor pathway leading to the formation of reactive metabolites has been identified. nih.govnih.gov In vitro studies using liver microsomes from humans, hamsters, mice, and rats have demonstrated that tianeptine can be metabolically activated by CYP enzymes. nih.govnih.gov This activation results in the formation of a metabolite that covalently binds to microsomal proteins. nih.gov

This metabolic process is dependent on the presence of NADPH and oxygen and is significantly reduced by non-specific CYP inhibitors such as piperonyl butoxide and SKF 525-A. nih.govnih.gov Further investigation into the specific isozymes involved has implicated the glucocorticoid-inducible P450 IIIA subfamily (analogous to human CYP3A4). nih.govnih.gov Evidence for this includes:

Inhibition of the reaction in the presence of troleandomycin, a specific inhibitor of CYP3A enzymes. nih.govnih.gov

A significant reduction in covalent binding when incubated with antibodies directed against P450 IIIA3/4. nih.govnih.gov

Increased covalent binding observed in microsomes from hamsters, mice, and rats that were pre-treated with dexamethasone, a known inducer of CYP3A enzymes. nih.gov

Conversely, inhibitors of the P450 IID6 isozyme (e.g., quinidine, dextromethorphan) did not affect the rate of covalent binding, indicating this enzyme is not involved in the metabolic activation of tianeptine. nih.govnih.gov While this pathway has been characterized for the parent compound, tianeptine, specific studies detailing the CYP-mediated metabolism of the this compound (MC5) metabolite are not extensively documented.

| Species | Condition / Treatment | Effect on Covalent Binding | Reference |

|---|---|---|---|

| Human | + Piperonyl Butoxide (CYP Inhibitor) | 81% Decrease | nih.gov |

| Human | + SKF 525-A (CYP Inhibitor) | 87% Decrease | nih.gov |

| Human | + Troleandomycin (CYP3A Inhibitor) | 54% Decrease | nih.gov |

| Human | + Anti-P450 IIIA3 IgG | 65% Decrease | nih.gov |

| Hamster | + Dexamethasone (CYP3A Inducer) | Increase | nih.gov |

| Hamster | + Anti-P450 IIIA4 IgG | 53-89% Decrease | nih.gov |

| Mouse | + Dexamethasone (CYP3A Inducer) | Increase | nih.gov |

| Rat | + Dexamethasone (CYP3A Inducer) | Increase | nih.gov |

| Rat | + Anti-P450 IIIA4 IgG | 60-81% Decrease | nih.gov |

The predominant metabolic pathway for tianeptine and its metabolites is β-oxidation of the aliphatic side chain, a process that occurs in the mitochondria and is independent of CYP enzymes. nih.govnih.govdrugbank.com This pathway is responsible for the conversion of tianeptine, which has a seven-carbon heptanoic acid side chain, into its major active metabolite, this compound (MC5), which has a five-carbon side chain. nih.govacs.org

The metabolism continues via the same pathway, with MC5 undergoing further β-oxidation to produce the propionic acid derivative known as MC3, which possesses a three-carbon side chain. researchgate.netnih.govacs.org Research conducted in mice has shown that tianeptine can inhibit the mitochondrial oxidation of medium- and short-chain fatty acids, which suggests that it directly interacts with the enzymatic machinery of the β-oxidation pathway. nih.gov

In addition to β-oxidation, Phase II conjugation reactions, which are also non-CYP mediated, play a role in the elimination of tianeptine and its metabolites. A pharmacokinetic study in rats revealed that both tianeptine and the MC5 metabolite are excreted into the bile as glucuronide and glutamine conjugates. researchgate.netdrugbank.com There is currently no scientific literature suggesting the involvement of other non-CYP enzymes like esterases or aldehyde oxidase in the primary metabolism of the this compound side chain.

Comparative In Vitro Metabolism Across Preclinical Species

The metabolic pathways of tianeptine show similarities across various preclinical species and humans. researchgate.net The primary pathway of β-oxidation to form the MC5 metabolite has been observed in both rodents and humans. researchgate.net

In vitro studies using liver microsomes have provided a platform for comparing metabolic activities across different species. A notable study investigated the minor CYP-mediated pathway of tianeptine in liver microsomes from hamsters, mice, and two different rat strains (Dark Agouti and Sprague-Dawley). nih.gov The results indicated that the capacity for tianeptine to be activated into a protein-binding metabolite exists in all these species. nih.gov Furthermore, the study demonstrated that this pathway was inducible by dexamethasone in hamsters, mice, and rats, suggesting a conserved mechanism involving CYP3A-like enzymes across these rodent species. nih.gov

Pharmacokinetic studies in rats have provided detailed in vivo characterization of the MC5 metabolite. nih.gov Following administration of tianeptine in rats, the elimination half-life of the MC5 metabolite was found to be significantly longer than that of the parent drug (7.53 hours for MC5 vs. 1.16 hours for tianeptine). researchgate.netnih.gov Similarly, studies in mice showed that the MC5 metabolite reaches higher peak concentrations and has a much longer elimination half-life compared to tianeptine. researchgate.net These findings highlight the metabolic stability of the pentanoic acid derivative relative to the parent compound in rodents.

| Species | System | Finding | Reference |

|---|---|---|---|

| Rat | In Vivo | Elimination Half-Life: Tianeptine (1.16 h), MC5 (7.53 h) | nih.gov |

| Rat | In Vivo (Bile) | Tianeptine and MC5 are eliminated as glucuronide and glutamine conjugates. | drugbank.com |

| Mouse | In Vivo | MC5 has a much longer elimination half-life and reaches higher peak concentrations than tianeptine. | researchgate.net |

| Mouse | In Vitro (Hepatic Mitochondria) | Tianeptine inhibits mitochondrial oxidation of medium and short-chain fatty acids. | nih.gov |

| Hamster, Mouse, Rat | In Vitro (Liver Microsomes) | CYP-mediated covalent binding occurs in all three species and is inducible by dexamethasone. | nih.gov |

| Human, Rodents | General Metabolism | Primary metabolic pathway is β-oxidation of the heptanoic acid side chain to produce the MC5 metabolite. | researchgate.net |